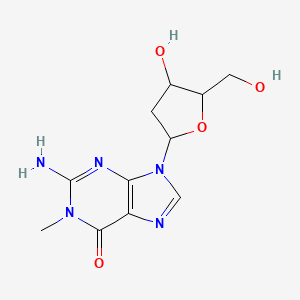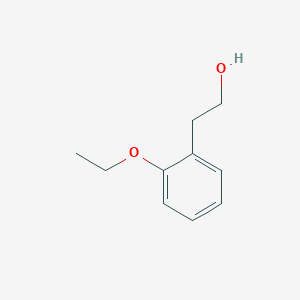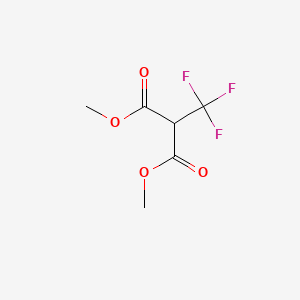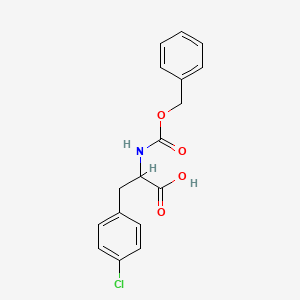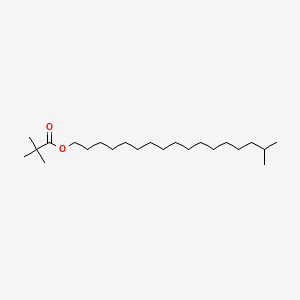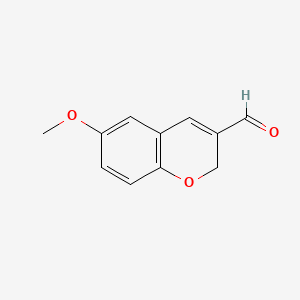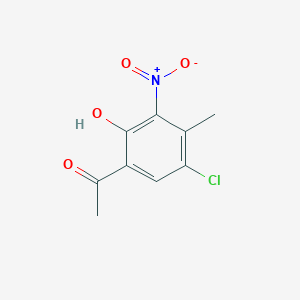
1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone
Vue d'ensemble
Description
1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is a unique chemical compound with the linear formula C9H8ClNO4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The compound is represented by the SMILES string [O-]N+C(C©=O)=CC(Cl)=C1C)=O .
Applications De Recherche Scientifique
-
Synthesis of Chalcones
- Field : Organic Chemistry
- Application : 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone is used in the synthesis of chalcones. Chalcones are organic compounds with a conjugated enone system.
- Method : The specific method of synthesis is not provided, but typically, chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde (or ketone) with a methyl ketone in the presence of a base.
- Results : Chalcones possess various biological activities and serve as valuable precursors for the synthesis of more complex heterocyclic compounds.
-
Photopharmacology
- Field : Photopharmacology
- Application : Compounds with similar structures to 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, such as Methyl 5’-Chloro-8-formyl-5-hydroxy-1’,3’,3’-trimethyl-spiro-[chromene, have been suggested as potential switching molecules in photopharmacology .
- Method : The specific method of application is not provided, but typically, these compounds would be used in drug delivery systems that respond to light .
- Results : The target compound’s photochromic activity and fluorescent properties make it a promising candidate for use in photopharmacology and drug delivery .
-
Iodination
- Field : Organic Chemistry
- Application : 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone can be iodinated by pyridinium iodochloride to afford 5-chloro-2-hydroxy-3-iodo-4-methylacetophenone .
- Method : The specific method of iodination is not provided, but typically, iodination reactions involve the addition of an iodine source to the compound in the presence of a catalyst .
- Results : The iodinated product can be used in the preparation of chalcones, required for the synthesis of novel pyrazoline derivatives .
-
Antiviral and Antibacterial Agents
- Field : Medicinal Chemistry
- Application : Derivatives of 1-indanone, which can be synthesized from compounds like 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, have been studied for their potential as antiviral and antibacterial agents .
- Method : The specific method of application is not provided, but typically, these compounds would be synthesized and then tested in vitro against various bacterial and viral strains .
- Results : While the specific results for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone are not provided, 1-indanone derivatives have shown promising results in preliminary studies .
-
Alzheimer’s Disease Treatment
- Field : Neuropharmacology
- Application : 1-indanone derivatives, which can be synthesized from compounds like 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, have been suggested as potential pharmaceuticals for the treatment of Alzheimer’s disease .
- Method : The specific method of application is not provided, but typically, these compounds would be synthesized and then tested in vitro and in vivo for their neuroprotective effects .
- Results : While the specific results for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone are not provided, 1-indanone derivatives have shown promising results in preliminary studies .
-
Cardiovascular Drugs
- Field : Cardiovascular Pharmacology
- Application : 1-indanone derivatives, which can be synthesized from compounds like 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, have been suggested as potential cardiovascular drugs .
- Method : The specific method of application is not provided, but typically, these compounds would be synthesized and then tested in vitro and in vivo for their effects on cardiovascular function .
- Results : While the specific results for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone are not provided, 1-indanone derivatives have shown promising results in preliminary studies .
-
Antiviral and Antibacterial Agents
- Field : Medicinal Chemistry
- Application : Derivatives of 1-indanone, which can be synthesized from compounds like 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, have been studied for their potential as antiviral and antibacterial agents .
- Method : The specific method of application is not provided, but typically, these compounds would be synthesized and then tested in vitro against various bacterial and viral strains .
- Results : While the specific results for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone are not provided, 1-indanone derivatives have shown promising results in preliminary studies .
-
Alzheimer’s Disease Treatment
- Field : Neuropharmacology
- Application : 1-indanone derivatives, which can be synthesized from compounds like 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, have been suggested as potential pharmaceuticals for the treatment of Alzheimer’s disease .
- Method : The specific method of application is not provided, but typically, these compounds would be synthesized and then tested in vitro and in vivo for their neuroprotective effects .
- Results : While the specific results for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone are not provided, 1-indanone derivatives have shown promising results in preliminary studies .
-
Cardiovascular Drugs
- Field : Cardiovascular Pharmacology
- Application : 1-indanone derivatives, which can be synthesized from compounds like 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone, have been suggested as potential cardiovascular drugs .
- Method : The specific method of application is not provided, but typically, these compounds would be synthesized and then tested in vitro and in vivo for their effects on cardiovascular function .
- Results : While the specific results for 1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone are not provided, 1-indanone derivatives have shown promising results in preliminary studies .
Safety And Hazards
The compound is classified as Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . The hazard statements include H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P272 (Contaminated work clothing should not be allowed out of the workplace), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c1-4-7(10)3-6(5(2)12)9(13)8(4)11(14)15/h3,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVHWGGRXQWGGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])O)C(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373968 | |
| Record name | 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | |
CAS RN |
288401-07-0 | |
| Record name | 1-(5-chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 288401-07-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

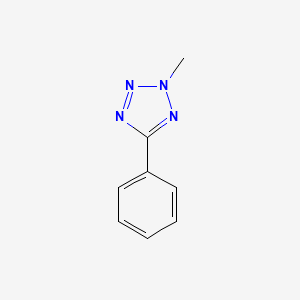
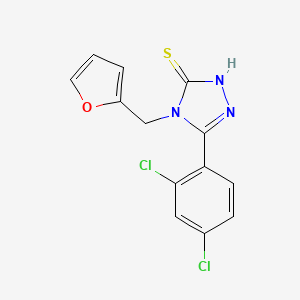
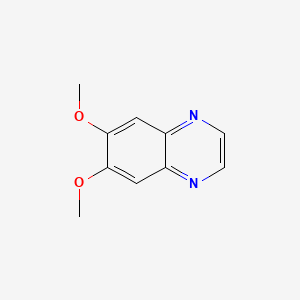
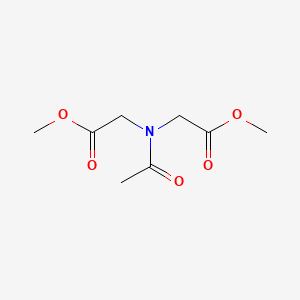
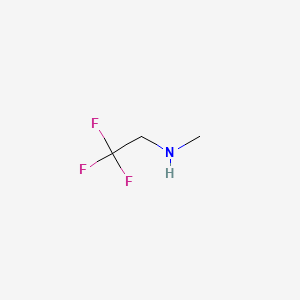
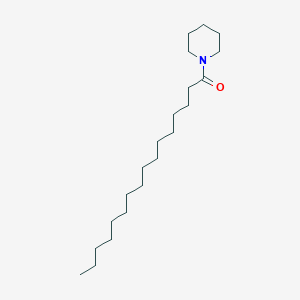
![3-[(2-Ethylhexyldisulfanyl)methyl]heptane](/img/structure/B1596647.png)
